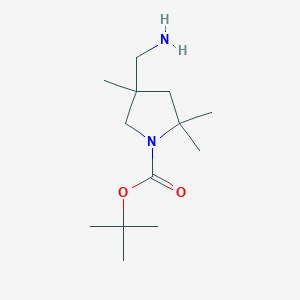
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with a complex structure and significant applications in various fields of science and industry. This compound is characterized by its pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and its tert-butyl ester group, which provides stability and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,2,4-trimethylpyrrolidine as the core structure.
Amination Reaction:
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where the reactions are carried out in large reactors under controlled conditions.
Purification: The product is purified through crystallization or chromatography to achieve the desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the aminomethyl group is converted to an amine oxide.
Reduction: Reduction reactions can reduce the pyrrolidine ring, leading to the formation of different derivatives.
Substitution: Substitution reactions can replace the aminomethyl group with other functional groups, expanding the compound's utility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Aminomethyl pyrrolidine oxides.
Reduction Products: Reduced pyrrolidine derivatives.
Substitution Products: A variety of functionalized pyrrolidines.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals. Medicine: The compound's derivatives are explored for their therapeutic properties, such as anti-inflammatory and analgesic effects. Industry: It is utilized in the development of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism by which tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic outcomes. The molecular pathways involved can include inhibition or activation of specific biochemical processes.
相似化合物的比较
Tert-butyl 4-(aminomethyl)phenylcarbamate: This compound has a similar structure but differs in the presence of a phenyl ring instead of a pyrrolidine ring.
Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate: This compound features a piperidine ring instead of a pyrrolidine ring.
Tert-butyl 4-(aminomethyl)benzylcarbamate: This compound has a benzyl group attached to the aminomethyl group.
Uniqueness: Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is unique due to its specific combination of the pyrrolidine ring and the tert-butyl ester group, which provides distinct chemical properties and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds
生物活性
Tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate is a chemical compound with notable biological activities. This article explores its structure, synthesis, and various biological activities backed by research findings and case studies.
Chemical Structure and Properties
- Chemical Formula : C11H22N2O2
- Molecular Weight : 214.30 g/mol
- CAS Number : 135632-53-0
- Structure : The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, alongside a tert-butyl ester group that enhances its stability and reactivity.
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 2,2,4-trimethylpyrrolidine.
- Amination Reaction : Introduction of the aminomethyl group.
- Esterification : Formation of the tert-butyl ester via reaction with tert-butanol.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown effectiveness against various bacterial strains:
- Gram-positive bacteria : Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to depolarization and subsequent cell death.
Case Studies
- Study on Antibacterial Properties :
- Selectivity and Toxicity :
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | Pyrrolidine ring with tert-butyl ester | Effective against MRSA and VREfm | Disrupts bacterial membranes |
| Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate | Piperidine ring | Moderate activity against Gram-positive bacteria | Different ring structure may affect activity |
| Tert-butyl 4-(aminomethyl)phenylcarbamate | Phenyl group instead of pyrrolidine | Limited data available | Potential for different biological activity |
属性
IUPAC Name |
tert-butyl 4-(aminomethyl)-2,2,4-trimethylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-13(6,8-14)7-12(15,4)5/h7-9,14H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNSHFJFKTDPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(C)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














